molecular formula C23H28N2O5 B5220449 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate

1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate

Cat. No. B5220449
M. Wt: 412.5 g/mol
InChI Key: ZEHHZNDQEGFUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate, also known as EPP or N-(4-ethylbenzyl)-N-(phenylacetyl)piperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties, particularly its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, increase exploratory behavior, and improve cognitive function. This compound has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential as an anti-addiction medication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied in animal models, and its effects on various neurotransmitter systems are well understood. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other psychoactive compounds, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate. One area of interest is the development of more potent derivatives of this compound, which may have greater therapeutic potential. Another area of interest is the investigation of the mechanisms underlying the effects of this compound, which may lead to the development of new treatments for neurological disorders. Finally, the use of this compound in combination with other psychoactive compounds may also be a promising avenue for future research.

Synthesis Methods

The synthesis of 1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate involves the reaction of 4-ethylbenzylamine with phenylacetyl chloride, followed by the addition of piperazine in the presence of a base. The resulting compound is then treated with oxalic acid to form the oxalate salt of this compound. This synthesis method has been optimized to produce high yields of pure this compound, which can be used for further research and development.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(phenylacetyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.

properties

IUPAC Name

1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.C2H2O4/c1-2-18-8-10-20(11-9-18)17-22-12-14-23(15-13-22)21(24)16-19-6-4-3-5-7-19;3-1(4)2(5)6/h3-11H,2,12-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHHZNDQEGFUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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